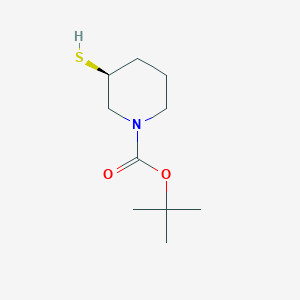

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 610285-62-6

Cat. No.: VC7632747

Molecular Formula: C10H19NO2S

Molecular Weight: 217.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610285-62-6 |

|---|---|

| Molecular Formula | C10H19NO2S |

| Molecular Weight | 217.33 |

| IUPAC Name | tert-butyl (3S)-3-sulfanylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3/t8-/m0/s1 |

| Standard InChI Key | NVDQWJTWJOLALV-QMMMGPOBSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)S |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 610285-62-6) has the molecular formula C₁₀H₁₉NO₂S and a molecular weight of 217.33 g/mol. The IUPAC name, tert-butyl (3S)-3-sulfanylpiperidine-1-carboxylate, reflects its stereochemistry at the third carbon of the piperidine ring, where the mercapto group resides in the S-configuration. The Boc group at the nitrogen atom enhances solubility in organic solvents and stabilizes the compound during synthetic procedures.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS No. | 610285-62-6 |

| Molecular Formula | C₁₀H₁₉NO₂S |

| Molecular Weight | 217.33 g/mol |

| IUPAC Name | tert-butyl (3S)-3-sulfanylpiperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)S |

| InChIKey | NVDQWJTWJOLALV-QMMMGPOBSA-N |

| Solubility | Not publicly available |

The compound’s SMILES string, CC(C)(C)OC(=O)N1CCCC(C1)S, encodes its branched tert-butyl group, carbamate linkage, and thiol-functionalized piperidine ring. The InChIKey NVDQWJTWJOLALV-QMMMGPOBSA-N uniquely identifies its stereoisomeric form, distinguishing it from the R-enantiomer (CAS No. 1202761-09-8) .

Stereochemical Considerations

The S-configuration at the third carbon is critical for interactions in chiral environments, such as enzyme active sites. This enantiomer is often preferred in asymmetric synthesis due to its compatibility with biological systems. Computational models and X-ray crystallography confirm that the mercapto group’s spatial orientation influences hydrogen bonding and van der Waals interactions in molecular complexes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step sequence:

-

Piperidine Functionalization: Starting from piperidine, the nitrogen is protected with a Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.

-

Introduction of the Mercapto Group: The thiol group is introduced at the third position through nucleophilic substitution or radical-mediated thiolation. Enantioselective methods, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure the S-configuration .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization yield high-purity product.

Key Reaction:

Challenges in Synthesis

-

Thiol Oxidation: The mercapto group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) and antioxidants like tris(2-carboxyethyl)phosphine (TCEP).

-

Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) requires chiral catalysts (e.g., Sharpless catalysts) or chiral stationary phases in HPLC .

Applications in Pharmaceutical Research

Drug Discovery

The compound’s thiol group participates in Michael additions, disulfide bond formation, and metal coordination, making it a key intermediate in:

-

Protease Inhibitors: The mercapto group binds zinc ions in metalloproteases, aiding the design of antihypertensive and anticancer agents.

-

Central Nervous System (CNS) Drugs: Piperidine scaffolds are prevalent in neurotransmitters; this compound has been used in dopamine receptor modulators .

Chemical Biology

-

Bioconjugation: The thiol reacts with maleimides or iodoacetamides to label proteins or nucleic acids for imaging studies.

-

Activity-Based Probes: Acts as a warhead in probes targeting cysteine proteases in infectious diseases .

Analytical Characterization

Structural Elucidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume